4-Chloro-3-[1-hydroxy-2-(methylamino)ethyl]phenol hydrochloride
Description
Nomenclature and Structural Identification
Systematic IUPAC Name :
(R)-4-Chloro-3-(1-hydroxy-2-(methylamino)ethyl)phenol hydrochloride.
Molecular Formula :
- Free base: $$ \text{C}9\text{H}{12}\text{ClNO}_2 $$
- Salt form: $$ \text{C}9\text{H}{13}\text{Cl}2\text{NO}2 $$ .
Structural Features :
- A phenol ring substituted with:
- Stereochemistry: The (R)-configuration is critical for its role as a phenylephrine-related impurity.
SMILES Notation :CNC(C(O)C1=CC(=C(C=C1)O)Cl)O.Cl.
CAS Registry Numbers :
| Form | CAS Number | Source |
|---|---|---|
| Hydrochloride salt | 2059975-38-9 | |
| Free base | 1427380-72-0 | |
| Alternate stereoisomer | 1337294-11-7 |
Chemical Classification and Registration Data
Classification :
- Functional Groups : Phenolic hydroxyl, secondary amine, chloroaromatic.
- Regulatory Status : Listed as a process-related impurity in phenylephrine hydrochloride synthesis.
Registration Data :
| Property | Value | Source |
|---|---|---|
| EC Number | Not formally assigned | |
| MDL Number | MFCD30497824 | |
| GHS Classification | H315, H319, H335 (skin/eye irritant, respiratory irritation) | |
| Purity (HPLC) | ≥95% |
Storage Conditions :
Historical Context in Analytical Chemistry
Discovery and Early Use :
- Identified during forced degradation studies of phenylephrine hydrochloride in the early 2010s.
- Recognized as a side product in reductive amination steps during phenylephrine synthesis.
Analytical Challenges :
- Co-elution issues with phenylephrine in early HPLC methods due to structural similarity.
- Resolution achieved using:
Key Advancements :
Significance as a Phenylephrine-Related Compound
Structural Relationship :
- Differs from phenylephrine ($$ \text{C}9\text{H}{13}\text{NO}_2 $$) by a chloro substitution at position 4 of the aromatic ring.
Role in Pharmaceutical Quality Control :
- Critical Impurity : Monitored per ICH Q3B guidelines due to potential pharmacological activity.
- Acceptance Criteria : ≤0.15% in final drug products.
Synthetic Relevance :
- Forms via:
Pharmacopeial Standards :
Table 1: Comparative Analysis of Phenylephrine and Its Impurity
Properties
IUPAC Name |
4-chloro-3-[1-hydroxy-2-(methylamino)ethyl]phenol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12ClNO2.ClH/c1-11-5-9(13)7-4-6(12)2-3-8(7)10;/h2-4,9,11-13H,5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKLPYILMSOTVCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=C(C=CC(=C1)O)Cl)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Enzymatic Reduction of Prochiral Ketones
Modern synthetic routes increasingly employ biocatalysts to establish the compound’s stereochemistry. Patent CN102776251B details a two-stage process where 3-(2-benzylmethylamino-1-oxoethyl)-4-chlorophenol undergoes enzymatic reduction using ketoreductase KRED185 in the presence of NADPH cofactors. The reaction system maintains pH 6.0 at 30°C, achieving 93.7% conversion within 10 hours. Critical to success is the use of glucose dehydrogenase (GDH105) for cofactor regeneration, which reduces NADP+ to NADPH in situ, enabling catalytic turnover numbers >500.
Immobilized Enzyme Systems
Scale-up adaptations involve immobilizing KRED185 on chitosan-coated magnetic nanoparticles, as described in Example 3 of CN102776251A. This modification increases enzyme stability, allowing three reaction cycles without significant activity loss (residual activity: 89% after cycle 3). Substrate loading reaches 104 g/L with a space-time yield of 9.4 g/L/h, outperforming free enzyme systems by 22%.
Chemical Synthesis Strategies
Palladium-Catalyzed Hydrogenolysis
Post-reduction benzyl deprotection utilizes 5% Pd/C under hydrogen atmosphere (30°C, 4 h), cleaving the N-benzyl group while preserving the β-hydroxylamine moiety. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| H₂ Pressure | 1 atm | 85% yield |
| Catalyst Loading | 4 wt% Pd/C | 79-85% yield |
| Solvent | Anhydrous MeOH | 99.9% purity |
Reaction monitoring via HPLC ensures complete debenzylation before quenching with HCl to precipitate the hydrochloride salt.
Mitsunobu Etherification and Subsequent Modifications
The PMC study (PMC3617544) outlines a Mitsunobu-based approach using 3-benzyloxyphenol as the starting material. Treatment with DIAD/PPh₃ and 3-methoxy-1-propanol installs the hydroxymethyl sidechain (62% yield). Subsequent bromination with NBS at -15°C introduces the chloro substituent while minimizing polybromination (<5% side products).
Industrial-Scale Production Innovations
Continuous Flow Reactor Systems
Recent patents describe a telescoped process combining enzymatic reduction, hydrogenolysis, and salt formation in continuous flow. Key features include:
-
Reactor 1 : Packed-bed enzyme column (KRED185/GDH105) for ketone reduction
-
Reactor 2 : Fixed-bed Pd/C cartridge (H₂, 30°C) for debenzylation
-
Crystallizer : Anti-solvent precipitation (25% HCl/isopropanol) yields 99.9% pure hydrochloride
This setup achieves 96% overall yield at 12 kg/day throughput, reducing solvent use by 40% compared to batch processes.
Purification and Crystallization Optimization
Post-reaction workup employs a pH-guided crystallization:
-
Adjust filtrate to pH 9.3 with NaOH to precipitate freebase (94% recovery)
-
Redissolve in HCl/isopropanol (1:4 v/v) at 60°C
-
Cool to 5°C at 0.5°C/min to afford needle-like crystals (mean size: 150 μm)
XRD analysis confirms the monohydrate form (PDF 00-062-1143), critical for stability during long-term storage.
Comparative Analysis of Methodologies
| Method | Yield | Purity | Stereopurity | Scalability |
|---|---|---|---|---|
| Enzymatic + H₂/Pd/C | 96% | 99.9% | >99.9% ee | Industrial |
| Mitsunobu + NBS | 62% | 98.5% | Racemic | Lab-scale |
| Batch Hydrogenation | 79-85% | 99.5% | >99% ee | Pilot-scale |
Data synthesized from demonstrates the superiority of integrated bio-catalytic routes in balancing efficiency and stereochemical control.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-[1-hydroxy-2-(methylamino)ethyl]phenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The chloro group can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as ammonia (NH3) or alkyl halides are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of hydrocarbons.
Substitution: Formation of substituted phenols with various functional groups.
Scientific Research Applications
4-Chloro-3-[1-hydroxy-2-(methylamino)ethyl]phenol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of 4-Chloro-3-[1-hydroxy-2-(methylamino)ethyl]phenol hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.
Pathways Involved: The compound may influence various biochemical pathways, including those involved in signal transduction, metabolism, or gene expression.
Comparison with Similar Compounds
Research Findings and Hypotheses
While direct studies on 4-Chloro-3-[1-hydroxy-2-(methylamino)ethyl]phenol hydrochloride are absent in the provided evidence, the following hypotheses are derived from structural analogs:
Receptor Selectivity : The chloro group may reduce α1 affinity but enhance α2 or β2 activity compared to phenylephrine, analogous to halogenated derivatives of other adrenergic agents .
Toxicity Profile : Increased lipophilicity could raise central nervous system penetration risks, necessitating careful toxicity studies .
Synthetic Accessibility : The compound’s synthesis likely follows routes similar to phenylephrine, with chlorination introduced via electrophilic substitution or late-stage functionalization .
Biological Activity
4-Chloro-3-[1-hydroxy-2-(methylamino)ethyl]phenol hydrochloride is a phenolic compound with significant biological activity, primarily recognized for its potential applications in pharmacology and biochemistry. Its molecular formula is , with a molecular weight of approximately 238.11 g/mol in its salt form. This compound exhibits various interactions with biological systems, which are crucial for understanding its pharmacodynamics and therapeutic potential.
The compound is characterized by:
- Appearance : Off-white solid
- Solubility : Soluble in methanol
- Molecular Weight : 238.11 g/mol (hydrochloride salt)
Research suggests that this compound interacts with multiple biological targets, including enzymes and receptors. These interactions may modulate physiological responses, contributing to its biological activity. Preliminary studies indicate its potential role in:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It could influence receptor activity, affecting neurotransmitter systems.
Biological Activity Overview
The biological activity of this compound can be summarized as follows:
| Biological Activity | Mechanism | Potential Applications |
|---|---|---|
| Enzyme Inhibition | Competitive inhibition of enzyme binding sites | Drug development for metabolic disorders |
| Antioxidant Properties | Scavenging of free radicals | Therapeutic applications in oxidative stress-related conditions |
| Antimicrobial Activity | Disruption of microbial cell membranes | Development of antimicrobial agents |
Case Studies and Research Findings
-
Enzyme Interaction Studies :
- A study analyzing the interactions of various phenolic compounds highlighted that this compound exhibited significant inhibitory effects on specific enzymes linked to inflammatory pathways, suggesting its potential as an anti-inflammatory agent .
- Antioxidant Activity :
- Antimicrobial Efficacy :
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals unique aspects of this compound:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 3-[1-Hydroxy-2-(methylamino)ethyl]phenol | Lacks chloro substituent | Antioxidant properties | More hydrophilic |
| 4-Chloro-3-methoxyphenol | Contains methoxy group instead of hydroxyethyl | Antimicrobial activity | More lipophilic |
| 4-Hydroxy-3-methoxyphenylacetic acid | Contains carboxylic acid functionality | Anti-inflammatory effects | Different metabolic pathways |
Q & A
Q. How can the synthesis of 4-Chloro-3-[1-hydroxy-2-(methylamino)ethyl]phenol hydrochloride be optimized for high yield and purity?
Methodological Answer:
- Reductive Amination: Use sodium cyanoborohydride (NaBHCN) as a selective reducing agent to stabilize the amine intermediate. Maintain pH ~6–7 to favor protonation of the carbonyl group while avoiding decomposition of the reducing agent .
- Salt Formation: React the free base with hydrochloric acid in anhydrous ethanol under controlled temperature (0–5°C) to precipitate the hydrochloride salt. Monitor pH to ensure stoichiometric equivalence .
- Purification: Employ recrystallization using ethanol/water mixtures to remove unreacted starting materials and byproducts. Confirm purity via HPLC (C18 column, UV detection at 254 nm) .
Q. What analytical techniques are critical for confirming the structural integrity of this compound?
Methodological Answer:
- NMR Spectroscopy: Use H and C NMR to verify aromatic substitution patterns (e.g., chloro and hydroxyl groups at positions 4 and 3, respectively) and methylaminoethyl side-chain integration. Compare chemical shifts with structurally analogous phenethylamine derivatives .
- Mass Spectrometry (HRMS): Confirm molecular ion peaks ([M+H]) and isotopic patterns consistent with chlorine atoms. Fragmentation patterns can validate the hydroxy-methylaminoethyl moiety .
- X-ray Crystallography (if crystalline): Resolve stereochemical ambiguities in the hydroxy and methylamino groups, particularly if chiral centers are present .
Advanced Research Questions
Q. How can researchers design comparative pharmacological studies to evaluate receptor binding specificity?
Methodological Answer:
- Radioligand Displacement Assays: Use H-labeled ligands (e.g., β-adrenergic or dopaminergic receptor antagonists) to measure competitive binding in vitro. Compare IC values against structurally similar compounds like 3-Methyl-4-(methylamino)phenol hydrochloride to assess substituent effects on affinity .
- Computational Docking: Employ molecular dynamics simulations (e.g., AutoDock Vina) to model interactions with receptor active sites. Focus on hydrogen bonding between the hydroxyl group and conserved residues (e.g., serine in adrenergic receptors) .
- Functional Assays: Measure cAMP production in transfected HEK293 cells expressing target GPCRs to distinguish agonist vs. antagonist behavior .
Q. How should contradictions in biological activity data (e.g., in vitro vs. in vivo efficacy) be resolved?
Methodological Answer:
- Metabolic Stability Testing: Incubate the compound with liver microsomes (human/rodent) to identify rapid degradation pathways. Use LC-MS to detect metabolites (e.g., dechlorination or O-methylation) that may explain reduced in vivo activity .
- Plasma Protein Binding Assays: Measure free vs. bound fractions using equilibrium dialysis. High protein binding (>90%) may limit bioavailability, necessitating structural modifications (e.g., adding polar groups) .
- Cross-Species Comparisons: Test activity in primary cells from multiple species (e.g., human, rat) to identify interspecies variability in receptor orthosteric sites .
Experimental Design & Data Analysis
Q. What strategies mitigate batch-to-batch variability during scale-up synthesis?
Methodological Answer:
- Process Analytical Technology (PAT): Implement real-time monitoring (e.g., inline FTIR) to track reaction progress and intermediate stability. Adjust feed rates of reagents like methylamine hydrochloride dynamically .
- Design of Experiments (DoE): Use factorial designs to optimize temperature, solvent ratios, and catalyst loadings. For example, a central composite design can identify nonlinear effects of pH on yield .
- Quality Control: Establish acceptance criteria for residual solvents (e.g., ≤500 ppm ethanol via GC-FID) and inorganic impurities (e.g., chloride content via ion chromatography) .
Q. How can researchers reconcile discrepancies in cytotoxicity profiles across cell lines?
Methodological Answer:
- Mechanistic Profiling: Perform RNA-seq on treated vs. untreated cells to identify differentially expressed genes (e.g., apoptosis regulators like Bcl-2). Validate with qPCR .
- Reactive Oxygen Species (ROS) Assays: Use fluorescent probes (e.g., DCFH-DA) to quantify oxidative stress, which may vary due to cell-specific antioxidant capacities .
- Isozyme-Specific Inhibition: Test the compound against cytochrome P450 isoforms (e.g., CYP3A4, CYP2D6) to assess metabolic activation pathways linked to toxicity .
Structural & Functional Comparisons
Q. What computational tools predict the impact of structural modifications on solubility and bioavailability?
Methodological Answer:
- QSPR Modeling: Train models on datasets of phenolic amines to correlate logP, polar surface area, and solubility. Use descriptors like AlogP and topological polar surface area (TPSA) .
- Solubility Parameter Calculations: Apply Hansen solubility parameters to identify optimal co-solvents (e.g., PEG 400) for formulation .
- Permeability Assays: Use parallel artificial membrane permeability assays (PAMPA) to estimate intestinal absorption. Compare with caco-2 cell monolayers for validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
